2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol
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Overview
Description
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological and pharmacological activities. The pyrazolo[3,4-d]pyrimidine scaffold is known for its presence in various bioactive molecules, making it a privileged structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-1-methylpyrazole with a suitable aldehyde or ketone can yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors can provide better control over reaction conditions, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-methylsulfanylphenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce the corresponding amine .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential as a CDK2 inhibitor.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B (Akt).
Uniqueness
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-20-15-12(7-19-20)14(17-9-18-15)16-8-13(21)10-3-5-11(22-2)6-4-10/h3-7,9,13,21H,8H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMICHUDGGRSIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC(C3=CC=C(C=C3)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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